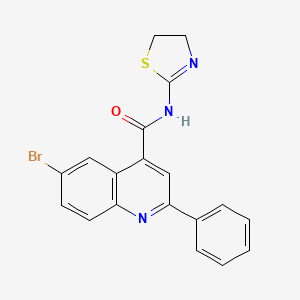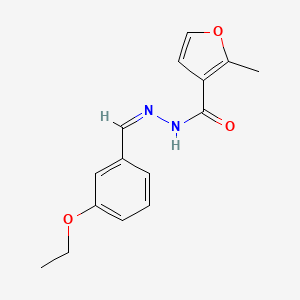![molecular formula C13H20N4O4 B4274693 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4274693.png)
3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
Overview
Description
3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.
Formation of the oxobutanoic acid moiety: This can be achieved through the reaction of the intermediate with succinic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the propylamino group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include pyrazole N-oxides or carboxylic acids.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Substituted pyrazole derivatives or amides.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes such as kinases or proteases.
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammation.
Medicine
Pharmacology: Studied for its pharmacokinetic properties and bioavailability.
Toxicology: Evaluated for its safety and potential side effects.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-methyl-3-[(propylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
- 4-({1-ethyl-3-[(butylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
- 4-({1-ethyl-3-[(propylamino)carbonyl]-1H-pyrazol-5-yl}amino)-4-oxobutanoic acid
Uniqueness
The uniqueness of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID lies in its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the ethyl group and the propylamino carbonyl group may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[1-ethyl-3-(propylcarbamoyl)pyrazol-4-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-3-7-14-13(21)12-9(8-17(4-2)16-12)15-10(18)5-6-11(19)20/h8H,3-7H2,1-2H3,(H,14,21)(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHXQVKQKFNAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)CCC(=O)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4274630.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4274636.png)
![4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(3-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4274642.png)
![5-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4274645.png)
![Ethyl 5-ethyl-2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4274648.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4274661.png)
![4-CHLORO-1-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4274664.png)

![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4274678.png)
![2-[2-(morpholin-4-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4274687.png)
![2-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4274690.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4274700.png)
![4-[(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B4274702.png)

